5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The 3-methylbut-2-en-1-yl group is introduced via an alkylation reaction. This can be done using an alkyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine involves its interaction with biological targets, particularly enzymes involved in nucleic acid synthesis. The fluorine atom enhances its binding affinity and specificity, potentially inhibiting the activity of enzymes like thymidylate synthase. This inhibition can disrupt DNA synthesis, leading to its potential use as an anticancer or antiviral agent.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
5-Fluorocytosine: An antifungal agent used in combination with other drugs.
5-Fluoro-2-[(3-methylbut-2-en-1-yl)oxy]benzoic acid: A structurally similar compound with different functional groups.
Uniqueness
5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is unique due to the presence of both the fluorine atom and the 3-methylbut-2-en-1-yl group, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
5-fluoro-4-(3-methylbut-2-enoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAVRJTIGRPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=NC=NC=C1F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.